

Kinetic Studies of Methylsulfamoyl Chloride Reactions: A Comparative Guide

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Compound of Interest

Compound Name: *Methylsulfamoyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of **methylsulfamoyl chloride** and its structural analogs. Due to the limited availability of direct kinetic data for **methylsulfamoyl chloride**, this document leverages data from closely related and commonly used sulfamoyl and sulfonyl chlorides to provide insights into its expected reactivity and reaction mechanisms. The information presented herein is intended to assist researchers in designing experiments, predicting reaction outcomes, and understanding the factors that govern the reactivity of this important class of compounds.

Comparison of Solvolysis Kinetics

The solvolysis of sulfonyl and sulfamoyl chlorides is a fundamental reaction that provides critical insights into their electrophilicity and susceptibility to nucleophilic attack. The reaction mechanism for these compounds is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway.^{[1][2]} However, the reaction rates and controlling factors can vary significantly with substitution on the sulfonyl moiety.

Below is a comparison of the kinetic data for the solvolysis of methanesulfonyl chloride and **N,N-dimethylsulfamoyl chloride**, which serve as valuable benchmarks for estimating the reactivity of **methylsulfamoyl chloride**.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride in Various Solvents

Solvent System	Temperature (°C)	Rate Constant (k) (s ⁻¹)
Water	20	1.568 x 10 ⁻³
D ₂ O	20	1.000 x 10 ⁻³
Methanol	25	1.13 x 10 ⁻⁵
Ethanol	25	2.55 x 10 ⁻⁶

Data compiled from various sources.[\[3\]](#)

Table 2: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride in Water

Compound	ΔH‡ (kJ/mol)	ΔS‡ (J/mol·K)	ΔG‡ (kJ/mol) at 25 °C
Methanesulfonyl Chloride	65.7	-34.8	76.1
Benzenesulfonyl Chloride	-	-13.25 cal deg ⁻¹ mol ⁻¹	-

Values for methanesulfonyl chloride are for hydrolysis in water at 25 °C.[\[3\]](#) The entropy of activation for benzenesulfonyl chloride is provided for comparison.[\[4\]](#)[\[5\]](#)

The kinetic solvent isotope effect (KSIE) for the hydrolysis of methanesulfonyl chloride, with a $k(H_2O)/k(D_2O)$ of approximately 1.57, suggests a mechanism where the O-H bond of the nucleophile is partially broken in the transition state, which is consistent with an SN2 mechanism.[\[3\]](#) For the solvolysis of **N,N-dimethylsulfamoyl chloride**, an extended Grunwald-Winstein equation treatment of the specific rates of solvolysis in 32 solvents indicates a significant sensitivity to both solvent nucleophilicity and ionizing power, further supporting an SN2 pathway.[\[2\]](#)

Experimental Protocols

The following section details a general experimental protocol for determining the rate of solvolysis of a sulfamoyl chloride. This method can be adapted for various analytical techniques, including conductivity measurements, HPLC, or NMR spectroscopy.

General Protocol for Determining Solvolysis Rate by Conductivity

Objective: To determine the first-order rate constant for the solvolysis of a sulfamoyl chloride in a given solvent system by monitoring the change in conductivity over time.

Materials:

- Sulfamoyl chloride (e.g., **Methylsulfamoyl chloride**)
- Anhydrous solvent of choice (e.g., acetone, dioxane, ethanol)
- Deionized water
- Conductivity meter and probe
- Constant temperature bath
- Volumetric flasks and pipettes
- Stopwatch

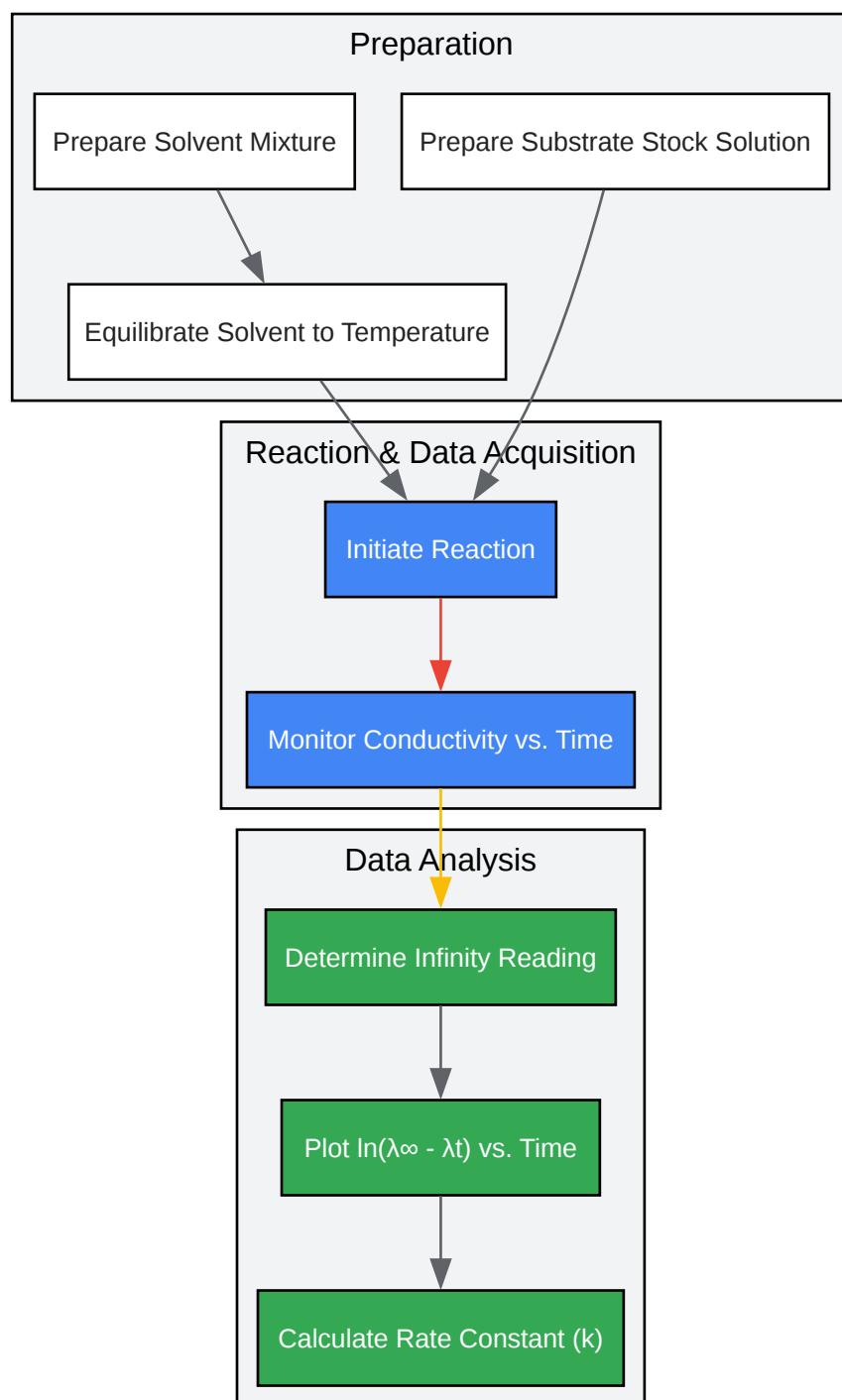
Procedure:

- **Solvent Preparation:** Prepare the desired solvent mixture (e.g., 80% acetone in water) by accurately measuring the volumes of the anhydrous solvent and deionized water.
- **Temperature Equilibration:** Place the solvent mixture in the constant temperature bath and allow it to equilibrate to the desired reaction temperature.
- **Substrate Solution Preparation:** Prepare a stock solution of the sulfamoyl chloride in the anhydrous solvent. The concentration should be chosen such that the final concentration in the reaction mixture is appropriate for the conductivity measurement.

- **Initiation of Reaction:** Pipette a known volume of the thermostated solvent mixture into a reaction vessel equipped with the conductivity probe. Once the temperature has stabilized, rapidly inject a small, known volume of the sulfamoyl chloride stock solution into the solvent mixture with vigorous stirring to ensure rapid and homogeneous mixing. Start the stopwatch immediately upon addition.
- **Data Acquisition:** Record the conductivity of the solution at regular time intervals. The frequency of measurements will depend on the reaction rate.
- **Infinity Reading:** Continue to monitor the conductivity until the reading becomes stable, indicating that the reaction has gone to completion. This is the "infinity" reading (λ^∞).
- **Data Analysis:** The first-order rate constant (k) can be determined by plotting $\ln(\lambda^\infty - \lambda_t)$ versus time (t), where λ_t is the conductivity at time t. The slope of the resulting straight line will be equal to -k.

Visualizations

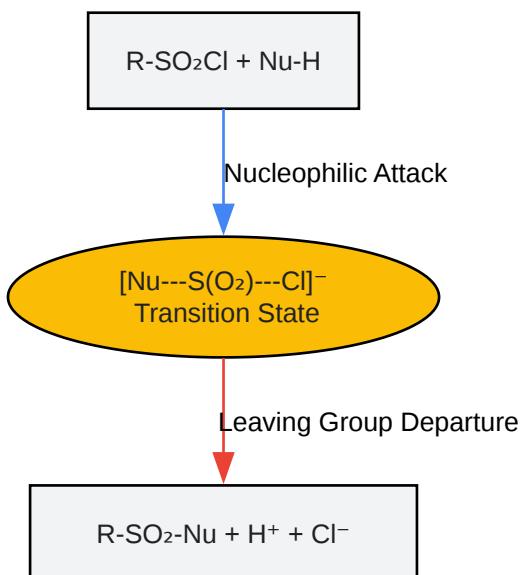
Experimental Workflow for Kinetic Analysis



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Caption: Workflow for a typical kinetic study of solvolysis.

Signaling Pathway for SN₂ Solvolysis



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Caption: Generalized SN2 pathway for sulfonyl chloride solvolysis.

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